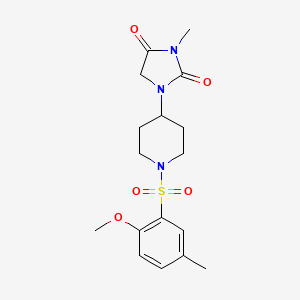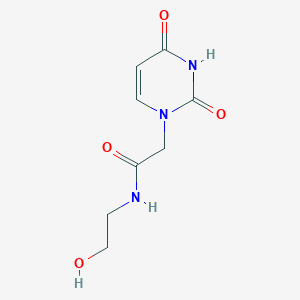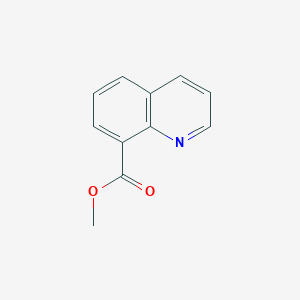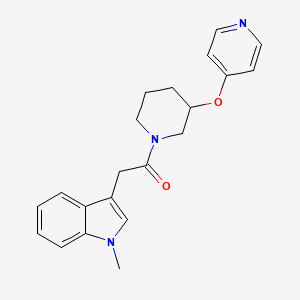![molecular formula C22H20FN5O2S B2613959 6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-62-5](/img/structure/B2613959.png)
6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Therapeutic Against Rheumatoid Arthritis
The compound F0648-0327 has been identified as a potential therapeutic against rheumatoid arthritis . Rheumatoid arthritis (RA) is a disease characterized by chronic joint inflammation, pain, and joint destruction . The compound F0648-0327 is a Stat3 inhibitor . Stat3 forms dimers when activated and undergoes nuclear translocalization .
In the study, approximately 4.9 million small compounds were screened as potential blockers of protein-protein interactions required for Stat3 dimerization . F0648-0027 was identified as a strong candidate . It significantly inhibited IL-6 as well as RANKL expression induced by IL-6 . These are both important factors in the development of RA .
Inhibition of Stat3 Phosphorylation and Nuclear Translocation
F0648-0027 has been shown to inhibit Stat3 phosphorylation and nuclear translocation . This is significant because Stat3 plays a crucial role in many cellular processes, including cell growth and apoptosis . By inhibiting Stat3 phosphorylation and nuclear translocation, F0648-0027 could potentially have a wide range of applications in the treatment of diseases where Stat3 is implicated .
Potential Use in Collagen-Induced Arthritis Model Mice
The compound F0648-0027 has been tested in collagen-induced arthritis model mice . In this model, F0648-0027 significantly inhibited arthritis development . This suggests that F0648-0027 could potentially be used in the treatment of other collagen-induced diseases .
Mechanism of Action
Target of Action
The primary target of the compound 6-((4-(2,5-dimethylphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione, also known as F0648-0327, is the signal transducer and activator of transcription 3 (Stat3) protein . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0327 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . When Stat3 is activated, it forms dimers and undergoes nuclear translocation . F0648-0327 prevents this process, thereby inhibiting the transcriptional activity of Stat3 .
Biochemical Pathways
By inhibiting Stat3, F0648-0327 affects several biochemical pathways. It significantly inhibits the expression of interleukin-6 (IL-6), a target of Stat3, and receptor activator of nuclear factor kappa-Β ligand (RANKL), a cytokine essential for osteoclastogenesis . These effects disrupt the signaling pathways that contribute to inflammation and bone resorption .
Pharmacokinetics
The compound has been shown to significantly inhibit arthritis development without apparent adverse effects, suggesting favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of Stat3 by F0648-0327 leads to a decrease in the expression of IL-6 and RANKL . This results in reduced inflammation and bone resorption, which are key features of conditions like rheumatoid arthritis .
properties
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-7-8-14(2)18(9-13)28-19(10-16-11-20(29)25-21(30)24-16)26-27-22(28)31-12-15-5-3-4-6-17(15)23/h3-9,11H,10,12H2,1-2H3,(H2,24,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUNFTDLWOIONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)
![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)

![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)





![2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2613898.png)